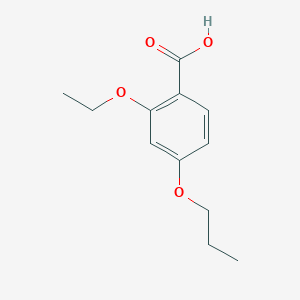

2-Ethoxy-4-propoxybenzoic acid

Description

2-Ethoxy-4-propoxybenzoic acid is a substituted benzoic acid derivative featuring ethoxy (–OCH₂CH₃) and propoxy (–OCH₂CH₂CH₃) groups at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.203 g/mol (shared with its structural isomer, 4-propoxybenzoic acid) .

Properties

IUPAC Name |

2-ethoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-7-16-9-5-6-10(12(13)14)11(8-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTJXZQTEYZYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-propoxybenzoic acid typically involves the esterification of 2-ethoxybenzoic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-4-propoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-propoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones or carboxylic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-Ethoxy-4-propoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other salicylate drugs.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. As a potential NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. The ethoxy and propoxy groups may enhance its binding affinity and selectivity towards the COX enzymes, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 4-Propoxybenzoic Acid

4-Propoxybenzoic acid (CAS 5438-19-7) shares the same molecular formula (C₁₀H₁₂O₃ ) as the target compound but lacks the ethoxy group at the 2-position. Key differences include:

This positional difference may also alter crystallization behavior and intermolecular hydrogen bonding, as observed in crystallographic studies of related benzoic acid derivatives .

Ester Derivatives: Propoxy-Containing Anesthetics

The book Drugs: Synonyms and Properties highlights propoxy-containing benzoate esters, such as 2-(Diethylamino)ethyl 4-amino-2-propoxybenzoate (CAS 55608-72-5), used as topical anesthetics in ophthalmology . Key comparisons include:

The esterification of the carboxylic acid group and incorporation of aminoalkyl chains enhance solubility and biological activity in the anesthetic derivative.

Benzoic Acid Derivatives with Mixed Substituents

Crystallographic studies of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveal structural parallels with the target compound, particularly in hydrogen-bonding networks . However, the acetamido and ethoxycarbonyl groups introduce distinct electronic and steric effects:

The acetamido group in the latter compound facilitates coordination with metal ions, a property less likely in the target compound due to the absence of nitrogen-based functional groups.

Biological Activity

Overview

2-Ethoxy-4-propoxybenzoic acid (CAS No. 1154276-51-3) is a benzoic acid derivative characterized by the presence of ethoxy and propoxy substituents. This compound has gained attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests possible applications as a non-steroidal anti-inflammatory drug (NSAID) and as an antimicrobial agent.

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Carboxylic acid, ether

The biological activity of 2-Ethoxy-4-propoxybenzoic acid is hypothesized to involve inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—mediators of inflammation and pain. The presence of ethoxy and propoxy groups may enhance its binding affinity to COX enzymes, potentially increasing its efficacy as an anti-inflammatory agent.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-Ethoxy-4-propoxybenzoic acid exhibit significant anti-inflammatory properties. The mechanism involves the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators. Preliminary studies suggest that this compound could act similarly, although specific data on its potency compared to established NSAIDs is still limited.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 2-Ethoxy-4-propoxybenzoic acid have shown promise against various bacterial strains. The compound's structure may facilitate interaction with bacterial cell membranes, disrupting their integrity and leading to cell death. Further studies are needed to quantify its effectiveness against specific pathogens.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various benzoic acid derivatives, including 2-Ethoxy-4-propoxybenzoic acid, demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Assays : In a comparative study, 2-Ethoxy-4-propoxybenzoic acid was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to those of some conventional antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Ethoxybenzoic Acid | Lacks propoxy group | Limited anti-inflammatory activity |

| 4-Propoxybenzoic Acid | Lacks ethoxy group | Moderate anti-inflammatory properties |

| Salicylic Acid | Hydroxyl group at ortho position | Established NSAID with strong anti-inflammatory effects |

Q & A

Q. What statistical approaches are recommended for analyzing bioactivity data of 2-Ethoxy-4-propoxybenzoic acid derivatives?

- Methodological Answer :

- Apply dose-response curves (e.g., IC₅₀ calculations) using nonlinear regression in GraphPad Prism .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives .

- Perform principal component analysis (PCA) to correlate structural features (e.g., substituent length) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.